methyl 3-amino-3-(2-chlorophenyl)propanoate
Overview
Description
Methyl 3-amino-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role as a precursor in the synthesis of various heterocyclic compounds, which have significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(2-chlorophenyl)propanoate typically involves the esterification of 3-amino-3-(2-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using industrial reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol, and the amino group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohols and amines.
Substitution: Hydroxyl or alkyl-substituted aromatic compounds.
Scientific Research Applications
Methyl 3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2-chlorophenyl)propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar structure but with the chlorine atom in a different position on the aromatic ring.
Methyl 3-amino-3-(3-chlorophenyl)propanoate: Similar structure but with the chlorine atom in the meta position.
Uniqueness
Methyl 3-amino-3-(2-chlorophenyl)propanoate is unique due to the specific positioning of the chlorine atom on the aromatic ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-3-(2-chlorophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQVNQTTSOOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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